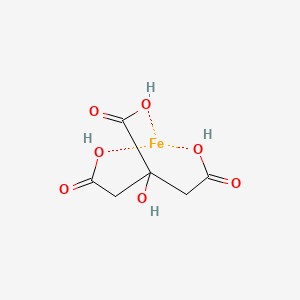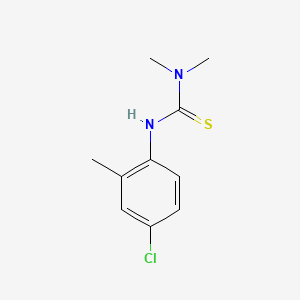![molecular formula C18H15Cl2N3OS B1229523 N-(3,5-dichloro-2-pyridinyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B1229523.png)
N-(3,5-dichloro-2-pyridinyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichloro-2-pyridinyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide is a member of quinolines.
科学的研究の応用
Receptor Antagonist Studies
N-(3,5-dichloro-2-pyridinyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide has been identified in studies related to leukotriene D4 receptor antagonism. Specifically, a study by Zamboni et al. (1992) found that modifications to a quinoline compound led to the development of potent and orally active LTD4 receptor antagonists, useful in the treatment of conditions like asthma and allergic rhinitis (Zamboni et al., 1992).
Cytotoxicity Studies
A study by Hall, Wong, and Scovill (1995) reported on the cytotoxicity of N-pyridinyl and N-quinolinyl substituted derivatives of phthalimides and succinimides. They found that these compounds demonstrated cytotoxicity against the growth of various cultured cell lines, indicating potential applications in cancer research (Hall et al., 1995).
Anti-inflammatory Studies
Research by Dassonville et al. (2008) focused on the synthetic development of N-pyridinyl(methyl)indolylpropanamides, which act as non-acidic NSAIDs (Non-Steroidal Anti-Inflammatory Drugs). These compounds showed significant activity in assays like the TPA-induced mouse ear swelling test, suggesting their potential as anti-inflammatory agents (Dassonville et al., 2008).
Neuroinflammation Biomarker Studies
Brouwer et al. (2016) explored modifications to an N-methyl-(quinolin-4-yl)oxypropanamide scaffold to develop new radioligands for PET imaging of brain TSPO (translocator protein), a biomarker of neuroinflammation. Their findings highlight the potential of such compounds in neuroimaging and the study of neuroinflammatory conditions (Brouwer et al., 2016).
Antitumor and Antimicrobial Activities
Further studies have focused on the antitumor and antimicrobial potential of compounds structurally similar to N-(3,5-dichloro-2-pyridinyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide. For instance, Mohamed et al. (2016) synthesized and tested various quinazolinone derivatives for their anticancer activity, demonstrating their effectiveness against several cancer cell lines (Mohamed et al., 2016). Similarly, Dawbaa et al. (2021) synthesized novel thiazole derivatives and evaluated their antimicrobial and cytotoxic activities, indicating their potential in treating infections and cancer (Dawbaa et al., 2021).
特性
製品名 |
N-(3,5-dichloro-2-pyridinyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide |
|---|---|
分子式 |
C18H15Cl2N3OS |
分子量 |
392.3 g/mol |
IUPAC名 |
N-(3,5-dichloropyridin-2-yl)-2-(4-methylquinolin-2-yl)sulfanylpropanamide |
InChI |
InChI=1S/C18H15Cl2N3OS/c1-10-7-16(22-15-6-4-3-5-13(10)15)25-11(2)18(24)23-17-14(20)8-12(19)9-21-17/h3-9,11H,1-2H3,(H,21,23,24) |
InChIキー |
RTNAIWGSPRZEIT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=CC=CC=C12)SC(C)C(=O)NC3=C(C=C(C=N3)Cl)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



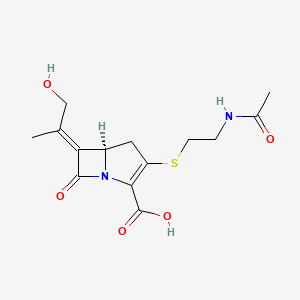
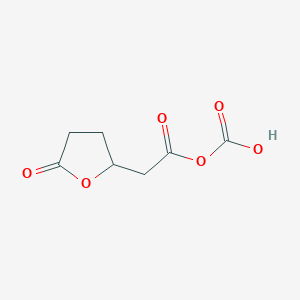
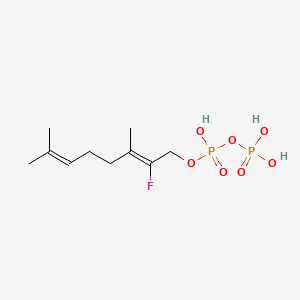
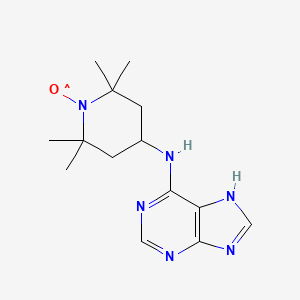

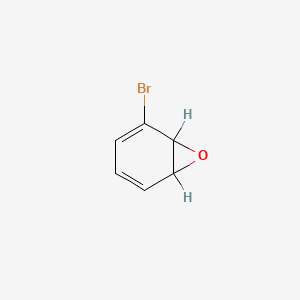

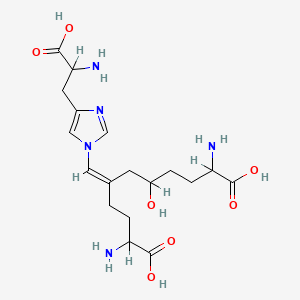
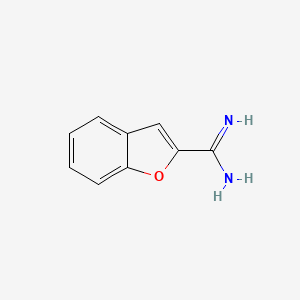
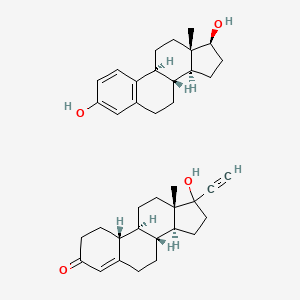
![2-[[(3,4-Dimethoxyphenyl)-oxomethyl]amino]acetic acid [2-[5-(4-chlorophenyl)-3-(2-furanyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] ester](/img/structure/B1229457.png)
